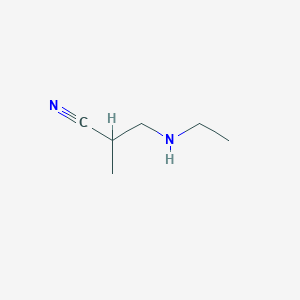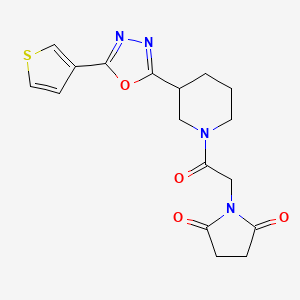![molecular formula C29H25N3O4S B2588257 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 684231-91-2](/img/structure/B2588257.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a novel chemical compound that holds interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is distinguished by its unique structural features, which contribute to its diverse reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, a multi-step process is often employed. The synthesis typically involves:
Formation of 3,4-dihydroisoquinoline: : This is achieved through a Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone.
Sulfonylation: : The 3,4-dihydroisoquinoline intermediate undergoes sulfonylation using sulfonyl chlorides under basic conditions to produce the sulfonylated intermediate.
Formation of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide: : This involves a condensation reaction between the appropriate amine and the carboxylic acid or its derivatives (e.g., acid chlorides) to form the amide bond.
Industrial Production Methods
Industrial production might leverage continuous flow chemistry to streamline the multistep synthesis. Techniques such as catalytic hydrogenation and automated sulfonylation could improve the efficiency and yield of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where it may form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the sulfonyl or the amide functionalities, potentially yielding amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various points on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C).
Substitution: : Halides, amines, and alcohols under conditions like those provided by Friedel-Crafts catalysts or strong bases.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and alcohols.
Substitution: : Various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is utilized as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might serve as a tool for investigating enzyme activities and biochemical pathways due to its specific binding properties.
Medicine
Potential therapeutic applications include acting as a lead compound for the development of new drugs targeting specific proteins or pathways implicated in diseases.
Industry
Industrially, the compound could be used in the creation of specialty chemicals or advanced materials, given its unique structural attributes.
作用机制
The mechanism by which 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide exerts its effects generally involves binding to specific molecular targets. These may include enzymes, receptors, or other proteins, thereby modulating their activity. The sulfonyl and benzamide groups likely contribute to its binding affinity and specificity.
相似化合物的比较
Similar compounds include other sulfonamide and benzamide derivatives. the unique combination of the dihydroisoquinoline and indole structures in this compound provides a distinct set of properties and reactivity that differentiate it from other related molecules. Some related compounds might include:
N-(2-benzylphenyl)sulfonamide
N-(2-oxoindolin-3-ylidene)benzenesulfonamide
4-(benzenesulfonamido)benzoic acid
Conclusion
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide stands out for its versatile synthetic routes, diverse chemical reactivity, and wide-ranging applications in scientific research
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-2-32-26-15-14-25(23-8-5-9-24(27(23)26)29(32)34)30-28(33)20-10-12-22(13-11-20)37(35,36)31-17-16-19-6-3-4-7-21(19)18-31/h3-15H,2,16-18H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJXDISQNDLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
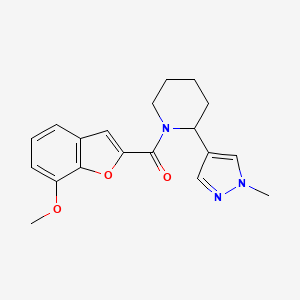
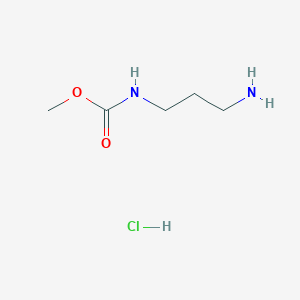
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)
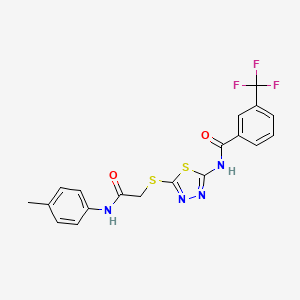
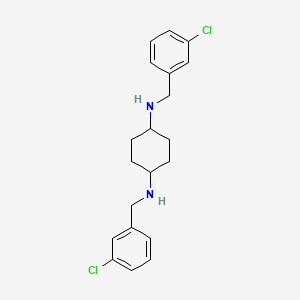
![2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2588184.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)
![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2588187.png)

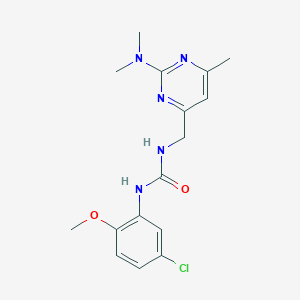
![3-amino-N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2588194.png)
